Z-Tyr-OH

Enzymatic Peptide Synthesis Biocatalysis Esterification Kinetics

Secure Z-Tyr-OH for robust solution-phase peptide synthesis. Its benzyloxycarbonyl (Z) group ensures complete orthogonality to Boc/TFA and Fmoc/piperidine protocols, enabling precise multi-step sequences. The protection imparts excellent anti-racemization stability during activation, preserving chiral integrity essential for high-yield, pure short peptides. Ideal for scalable, cost-effective liquid-phase manufacturing.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
CAS No. 1164-16-5
Cat. No. B554332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr-OH
CAS1164-16-5
SynonymsN-Cbz-L-tyrosine; Z-Tyr-OH; 1164-16-5; Cbz-Tyr-OH; N-Benzyloxycarbonyl-L-tyrosine; Cbz-L-Tyrosine; N-Carbobenzoxy-L-tyrosine; N-Carbobenzyloxy-L-tyrosine; (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoicacid; CHEMBL291833; MCRMUCXATQAAMN-HNNXBMFYSA-N; N-[(benzyloxy)carbonyl]-L-tyrosine; SBB028604; (S)-2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propionicacid; (2S)-3-(4-hydroxyphenyl)-2-[(phenylmethoxy)carbonylamino]propanoicacid; (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoicacid; (2S)-2-([(BENZYLOXY)CARBONYL]AMINO)-3-(4-HYDROXYPHENYL)PROPANOICACID; Cbz-L-Tyr; Z-TYROSINE; AC1LEHUY; PubChem14971; Z-L-tyrosinedihydrate; AC1Q5QST; Z-Tyr-OH.2H2O; N-benzyloxycarbonyltyrosine
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1
InChIKeyMCRMUCXATQAAMN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5) for Peptide Synthesis: An Overview of Its Role as a Z-Protected Building Block


N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH, CAS 1164-16-5) is a protected amino acid derivative that functions as a fundamental building block in peptide synthesis . The benzyloxycarbonyl (Z or Cbz) group protects the alpha-amino group, enabling controlled, stepwise assembly of peptide chains and preventing undesired side reactions . This protection strategy is orthogonal to other common protecting groups like Boc and Fmoc, allowing for its use in complex, multi-step synthetic routes [1]. The compound is a white to off-white solid with a molecular weight of 315.32 g/mol .

Why Substituting N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) with Boc- or Fmoc-Tyr-OH is Not Trivial


While Z-Tyr-OH, Boc-Tyr-OH, and Fmoc-Tyr-OH are all used to protect the amino group of tyrosine, they are not functionally interchangeable. The choice of protecting group dictates the entire synthetic strategy due to their fundamentally orthogonal and often incompatible cleavage conditions and side-chain reactivity profiles [1]. For instance, the Z group is removed by catalytic hydrogenation, a process incompatible with sulfur-containing peptides, while the Boc group requires acidic conditions and Fmoc is base-labile [2]. Directly substituting one protected amino acid for another without accounting for these orthogonal deprotection requirements can lead to failed syntheses, low yields, or complex, impure product mixtures, as evidenced by differential reactivity and stability in key reaction environments .

Quantitative Evidence for Selecting N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) Over Analogs


Superior Enzymatic Esterification Rate of Z-Tyr-OH Compared to Boc-Tyr-OH

In a head-to-head study of enzymatic esterification, the reaction rate for Z-Tyr-OH was significantly higher than that for Boc-Tyr-OH. The rates followed the order Ac-Tyr-OH > Z-Tyr-OH > Boc-Tyr-OH, establishing a clear performance hierarchy under these conditions [1]. This demonstrates that for biocatalytic applications, Z-Tyr-OH is a kinetically favored substrate over its Boc-protected analog.

Enzymatic Peptide Synthesis Biocatalysis Esterification Kinetics

Defined Physical and Spectroscopic Identity for Quality Control: Melting Point and Specific Rotation

Z-Tyr-OH possesses well-defined and reproducible physical constants critical for identity verification and quality control. Its melting point is reported as 57-60 °C and its specific optical rotation is [α]22/D +11° (c = 1 in acetic acid) . These precise values serve as a benchmark for ensuring the correct stereoisomer and purity of the compound, which is essential for reproducible peptide synthesis outcomes.

Analytical Chemistry Quality Control Chiral Purity

Orthogonal Deprotection Profile: Stability to Acidic and Basic Conditions

The Z protecting group is orthogonal to both Boc and Fmoc chemistries. It is stable to the mild acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal [1]. This property is fundamental to its utility in multi-step synthesis of complex peptides where different protecting groups must be removed in a specific sequence without affecting others. The Z group is removed by catalytic hydrogenation, a distinct and non-overlapping condition [2].

Peptide Synthesis Strategy Orthogonal Protecting Groups Deprotection Chemistry

Validated Application Scenarios for N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)


Enzymatic Peptide Synthesis and Biocatalysis

Z-Tyr-OH is a kinetically favored substrate for alpha-chymotrypsin-catalyzed esterification compared to Boc-Tyr-OH, making it a preferred building block for developing enzymatic routes to peptides and peptidomimetics [1].

Solution-Phase Peptide Synthesis of Short to Medium-Length Peptides

Z-Tyr-OH is specifically suited for solution-phase peptide synthesis, a method favored for producing short peptides (e.g., pharmaceuticals like aspartame) at scale due to its lower cost and ease of deprotection by hydrogenolysis [2].

Synthesis of Complex Peptides Requiring Orthogonal Protection Strategies

The Z group's unique stability to both acid and base makes Z-Tyr-OH invaluable for constructing peptides where Boc and Fmoc groups are also used. It allows for selective, sequential deprotection in the presence of other sensitive functionalities, such as in the synthesis of phosphorylated or glycosylated peptides [3].

Quality Control and Analytical Reference Standard

The well-defined and highly reproducible physical properties (mp 57-60 °C, [α]22/D +11°) serve as critical benchmarks for identity verification and chiral purity assessment in quality control laboratories, ensuring the consistency and reliability of the material used in research and production .

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